
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is a chemical compound belonging to the class of benzopyran derivatives It is characterized by a benzopyran ring system with a methyl ester group at the 3-position, a hydroxyl group at the 4-position, and a keto group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate can yield the desired compound . Another approach involves the reaction of 4-hydroxycoumarin with methyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents include methanol, ethanol, and dimethylformamide, while catalysts such as sodium methoxide or potassium carbonate may be used .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The keto group at the 1-position can be reduced to form a hydroxyl group.
Substitution: The ester group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced hydroxyl compounds, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its potential analgesic effects are thought to be mediated through the inhibition of specific enzymes and receptors involved in pain signaling . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar structure but lacks the methyl ester group at the 3-position.
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Contains a benzothiazine ring instead of a benzopyran ring.
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid: Similar structure but with additional substituents on the benzopyran ring.
Uniqueness
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
21763-13-3 |
|---|---|
Fórmula molecular |
C11H8O5 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-1-oxoisochromene-3-carboxylate |
InChI |
InChI=1S/C11H8O5/c1-15-11(14)9-8(12)6-4-2-3-5-7(6)10(13)16-9/h2-5,12H,1H3 |
Clave InChI |
YRSQOUQGGLBFQG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CC=CC=C2C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


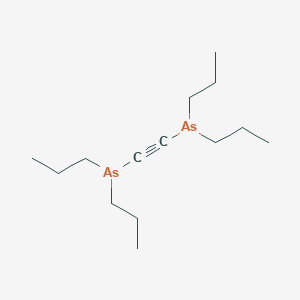

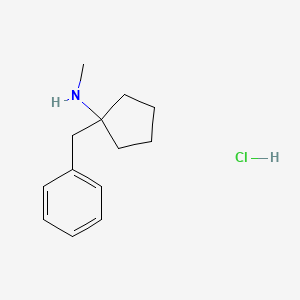
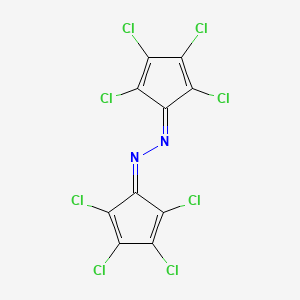

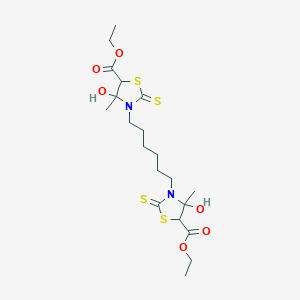
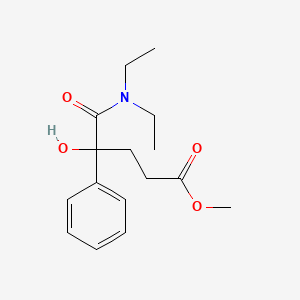


![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)


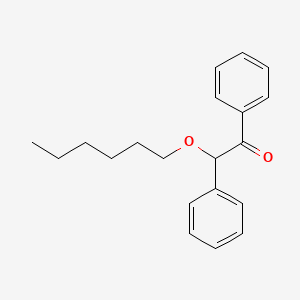
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
